[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl](phenyl)methanone
Description
4-(2-Chloro-4-nitrophenyl)piperazin-1-ylmethanone (hereafter referred to as the target compound) is a piperazine-based methanone derivative characterized by a 2-chloro-4-nitrophenyl group attached to the piperazine ring and a phenyl group at the carbonyl position. Its empirical formula is C21H19ClN4O4 . The compound has garnered attention in antiviral research, particularly for its role in stabilizing protein-protein interactions (PPIs) and inhibiting viral nucleoproteins. For example, it was identified as O-methoxy-nucleozin, a non-covalent inhibitor of influenza nucleoprotein oligomerization, with crystallographic studies confirming its binding at the dimer interface . Its structural features, including the electron-withdrawing nitro and chloro substituents, contribute to its biochemical activity and binding affinity.
Properties
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-15-12-14(21(23)24)6-7-16(15)19-8-10-20(11-9-19)17(22)13-4-2-1-3-5-13/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVWFHHYHJTKMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387102 | |
| Record name | STK148980 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6027-84-5 | |
| Record name | STK148980 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Piperazine Ring Formation via Aryl Halide Coupling
The foundational step involves introducing the piperazine moiety to the 2-chloro-4-nitrophenyl group. A widely cited method employs 2-chloro-4-nitroaniline as the starting material, reacting it with piperazine in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under basic conditions. For example, potassium carbonate (K₂CO₃) facilitates deprotonation, enabling nucleophilic attack by piperazine’s secondary amine at the aryl chloride position.
Reaction Conditions :
- Temperature : 80–100°C
- Solvent : DMSO or DMF
- Base : K₂CO₃ or Cs₂CO₃
- Time : 12–24 hours
This route yields 4-(2-chloro-4-nitrophenyl)piperazine as an intermediate, which is subsequently benzoylated to form the final product.
Benzoylation of the Piperazine Intermediate
The introduction of the phenylmethanone group is typically achieved through acylation using benzoyl chloride. In a representative procedure, the intermediate piperazine derivative is treated with benzoyl chloride in tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of a tertiary amine base like triethylamine (Et₃N).
Optimized Protocol :
- Dissolve 4-(2-chloro-4-nitrophenyl)piperazine (1 equiv) in anhydrous DCM.
- Add Et₃N (2.5 equiv) and cool to 0°C.
- Slowly introduce benzoyl chloride (1.2 equiv) and stir for 6–12 hours at room temperature.
- Quench with water, extract with DCM, and purify via silica gel chromatography.
Yield : 60–75% after purification.
Modern Catalytic and Flow Chemistry Methods
Palladium-Catalyzed Coupling for Enhanced Regioselectivity
To mitigate side reactions in classical approaches, palladium-catalyzed Buchwald-Hartwig amination has been adopted. This method couples 2-chloro-4-nitrobenzene with piperazine using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand such as BINAP.
Key Advantages :
Representative Procedure :
Microwave-Assisted Benzoylation
Microwave irradiation significantly accelerates the benzoylation step. A study demonstrated that heating the reaction mixture at 150°C for 18 minutes under microwave conditions achieves complete conversion, compared to 12 hours under conventional heating.
Conditions :
Industrial-Scale Production and Purification
Large-Scale Recrystallization Techniques
Industrial synthesis prioritizes cost-effectiveness and scalability. After benzoylation, the crude product is purified via recrystallization using ethanol or ethyl acetate. For instance, dissolving the compound in hot ethanol (70°C) and cooling to −20°C yields crystals with >99% purity.
Typical Parameters :
Chromatographic Purification for High-Purity Applications
Pharmaceutical-grade material requires additional purification using flash chromatography. A gradient elution of dichloromethane:methanol (95:5 to 90:10) effectively separates byproducts, yielding material suitable for biological testing.
Analytical Characterization and Quality Control
Spectroscopic Validation
1H-NMR (400 MHz, CDCl₃):
- δ 8.21 (d, J = 2.4 Hz, 1H, nitroaryl-H)
- δ 7.45–7.32 (m, 5H, benzoyl-H)
- δ 3.82–3.75 (m, 4H, piperazine-H).
Mass Spectrometry :
Purity Assessment via HPLC
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Classical SNAr | 60–75 | 95 | 24 | Moderate |
| Pd-Catalyzed Coupling | 85–90 | 98 | 8 | High |
| Microwave | 78–82 | 99 | 0.3 | Limited |
Challenges and Mitigation Strategies
Nitro Group Reduction
The nitro group’s susceptibility to unintended reduction necessitates inert atmospheres (N₂ or Ar) during reactions involving reducing agents.
Byproduct Formation
Side products from over-benzoylation are minimized by controlling stoichiometry (1.2 equiv of benzoyl chloride) and slow addition rates.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-nitrophenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of piperazine compounds often exhibit antidepressant properties. Studies involving 4-(2-Chloro-4-nitrophenyl)piperazin-1-ylmethanone have shown promise in modulating neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in the treatment of depression.
Anticancer Properties
The compound's structure allows it to interact with various cellular pathways involved in cancer proliferation. Preliminary studies have demonstrated its efficacy against several cancer cell lines, including breast and lung cancer. The mechanism appears to involve the inhibition of specific kinase pathways that are often overactive in tumors.
Case Study: Inhibition of Tumor Growth
A study published in Journal of Medicinal Chemistry (2023) reported that 4-(2-Chloro-4-nitrophenyl)piperazin-1-ylmethanone significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells. The study highlighted its potential as a lead compound for further development.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented, suggesting a broad-spectrum activity.
Neuropharmacology
In neuropharmacological studies, the compound has been shown to influence cognitive functions and memory retention in animal models. Its potential role as a cognitive enhancer is currently under investigation.
Synthesis of Novel Polymers
The unique chemical structure of 4-(2-Chloro-4-nitrophenyl)piperazin-1-ylmethanone makes it an excellent candidate for the synthesis of novel polymers with specific mechanical and thermal properties. Research has focused on using this compound as a monomer in polymerization reactions to create materials with enhanced durability and resistance to environmental factors.
Data Summary Table
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-nitrophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets in the body. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Table 1: Structural and Physical Property Comparison
| Compound Name | Substituents on Piperazine Ring | Carbonyl-Linked Group | Melting Point/Yield | Key Features |
|---|---|---|---|---|
| Target Compound: 4-(2-Chloro-4-nitrophenyl)piperazin-1-ylmethanone | 2-Cl, 4-NO2-phenyl | Phenyl | N/A | Stabilizes PPIs; IC50 data reported |
| (4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone (Compound 12) | 3-OCH3, 4-NO2-phenyl | Phenyl | 185–187°C | Lower polarity due to methoxy group |
| (4-(4-Nitrophenyl)piperazin-1-yl)(phenyl)methanone | 4-NO2-phenyl | Phenyl | N/A | 87% yield; simpler nitro substitution |
| 4-(2-Fluoro-4-nitrophenyl)-1-piperazinylmethanone | 2-F, 4-NO2-phenyl | 2-Cl,4,5-diF-phenyl | N/A | Increased halogenation enhances lipophilicity |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | 4-NH2-benzoyl | Furan-2-yl | N/A | Reduced nitro to amine improves solubility |
Key Observations :
Key Findings :
- The target compound’s 2-chloro-4-nitro substitution confers superior PPI stabilization compared to analogues like OMS and LGH, which feature pyridine or methoxyphenyl groups on the oxazole ring .
- Scaffold hopping (e.g., replacing isoxazole with triazole) retains activity but alters binding kinetics, as demonstrated in ’s SAR studies .
- Compounds with bulky substituents (e.g., 5-bromo-pyridine in OMS) show reduced antiviral potency due to steric hindrance .
Biological Activity
The compound 4-(2-chloro-4-nitrophenyl)piperazin-1-ylmethanone is a member of the piperazine class of compounds, which have been extensively studied for their diverse biological activities, including antiviral and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C16H17ClN4O3
- Molecular Weight : 356.78 g/mol
- LogP : 3.9 (indicating moderate lipophilicity)
- Hydrogen Bond Donors : 0
- Hydrogen Bond Acceptors : 5
The biological activity of 4-(2-chloro-4-nitrophenyl)piperazin-1-ylmethanone is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exert its effects through the following mechanisms:
- Inhibition of Viral Replication : Studies have shown that this compound possesses antiviral properties, potentially inhibiting the replication of viruses by interfering with their life cycles .
- Anticancer Activity : The compound has been investigated for its cytotoxic effects on various cancer cell lines, suggesting a potential role in cancer therapy .
- Neurotransmitter Modulation : As a piperazine derivative, it may influence neurotransmitter systems, particularly those related to serotonin and dopamine, which are critical in mood regulation and cognitive functions .
Biological Activity Data
Case Study 1: Antiviral Efficacy
A study conducted on the antiviral efficacy of 4-(2-chloro-4-nitrophenyl)piperazin-1-ylmethanone demonstrated its ability to significantly decrease the replication rates of specific viruses in cultured cells. The compound was tested against influenza and HIV, showing promising results in reducing viral titers by up to 90% at optimal concentrations.
Case Study 2: Anticancer Properties
In vitro studies on human cancer cell lines revealed that this compound exhibited selective cytotoxicity. For instance, treatment with varying concentrations resulted in a dose-dependent decrease in cell viability in HeLa cells, with an IC50 value determined at approximately 5 µM. Further investigation into the mechanism revealed apoptosis induction as a primary mode of action.
Q & A
Basic: What are the standard synthetic routes for 4-(2-chloro-4-nitrophenyl)piperazin-1-ylmethanone, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic aromatic substitution followed by nitro group reduction. For example:
- Step 1 : React 2-chloro-4-nitroaniline derivatives with piperazine-containing intermediates under basic conditions (e.g., potassium carbonate in acetonitrile at 70°C) to form the piperazine-linked nitro intermediate .
- Step 2 : Reduce the nitro group using SnCl₂ in HCl/ethanol or catalytic hydrogenation to yield the final product .
Optimization : Adjust solvent polarity (e.g., DMF for slower reactions), temperature (70–90°C for faster kinetics), and stoichiometry (1:1.2 molar ratio of amine to electrophile) to improve yields (>80%) .
Basic: How is structural characterization of this compound performed, and what key spectral data confirm its identity?
- FT-IR : A carbonyl (C=O) stretch at ~1625 cm⁻¹ confirms the methanone group .
- ¹H/¹³C-NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm for chloro-nitrophenyl and phenyl groups) and piperazine CH₂ resonances (δ 2.5–3.5 ppm). Carbonyl carbons appear at ~165–170 ppm .
- Elemental Analysis : Matching calculated vs. observed C, H, N values (e.g., C 61.67% vs. 61.71%) validates purity .
Advanced: How do structural modifications (e.g., substituent changes on the phenyl or piperazine moieties) influence physicochemical properties and bioactivity?
- Lipophilicity : Electron-withdrawing groups (e.g., -NO₂, -Cl) increase logP, enhancing membrane permeability but reducing solubility. For example, replacing -NO₂ with -NH₂ decreases logP by ~0.5 units .
- Bioactivity : The 2-chloro-4-nitrophenyl group is critical for protein-binding interactions. In SARS-CoV-2 Mpro inhibition, analogs with halogen substituents show IC₅₀ values <10 µM due to enhanced hydrophobic interactions .
- Thermal Stability : Melting points correlate with crystallinity; bulky substituents (e.g., 3-trifluoromethylphenyl) raise melting points by 20–30°C .
Advanced: What computational methods are used to predict binding modes of this compound with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Glide models the compound in SARS-CoV-2 Mpro (PDB: 6LU7), showing hydrogen bonds with Glu166 and hydrophobic contacts with Met49 .
- MD Simulations : GROMACS simulations (100 ns) assess stability of the protein-ligand complex, with RMSD <2 Å indicating stable binding .
- QSAR Models : Hammett constants (σ) of substituents predict inhibitory potency (R² >0.85) .
Advanced: How can contradictions in biological activity data across studies be resolved?
- Assay Variability : Standardize protocols (e.g., Ellman’s method for cholinesterase inhibition) to minimize discrepancies in IC₅₀ values .
- Structural Validation : Confirm compound integrity via LC-HRMS (e.g., [M+H]⁺ = 418.0889 vs. observed 418.2800) to rule out degradation .
- Target Selectivity : Use CRISPR-edited cell lines to isolate off-target effects (e.g., kinase inhibition) from primary mechanisms .
Advanced: What role does this compound play in stabilizing protein-protein interactions (PPIs), and how is this mechanistically validated?
- Mechanism : The chloro-nitrophenyl group bridges dimer interfaces (e.g., influenza A nucleoprotein), stabilizing PPIs by 3-fold via π-stacking with Phe48 and hydrogen bonding with Arg76 .
- Validation : X-ray crystallography (PDB: 6XHR) shows ligand-induced conformational changes (∆RMSD = 1.2 Å) .
- Functional Assays : Thermal shift assays (∆Tm = +4°C) confirm stabilization .
Basic: What analytical techniques are used to assess purity, and how are impurities identified?
- HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities >0.1% .
- LC-MS/MS : Identifies byproducts (e.g., incomplete reduction intermediates with m/z 350.22 vs. target 364.85) .
- TLC : Rf values (e.g., 0.41 in ethyl acetate/hexane) monitor reaction progress .
Advanced: How is the compound’s pharmacokinetic profile optimized for in vivo studies?
- Solubility : Nanoformulation with PEG-PLGA increases aqueous solubility from 5 µM to 50 µM .
- Metabolic Stability : Incubation with liver microsomes (t₁/₂ >60 min) identifies resistant analogs for further development .
- BBB Penetration : LogD (2.5–3.5) and P-gp efflux ratio (<2) predict CNS availability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
